1-(4-Chlorobenzyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Core Skeletons in Pharmaceutical and Chemical Research
The pyrrolidine core is a privileged scaffold in drug discovery, valued for its unique three-dimensional structure which allows for the exploration of chemical space in ways that flat aromatic rings cannot. nih.gov This non-planar, sp³-hybridized structure is crucial for establishing specific stereochemical relationships between substituents, which in turn dictates the molecule's interaction with biological targets like enzymes and receptors. nih.gov
The pyrrolidine ring is a key component in numerous FDA-approved drugs and is integral to a wide spectrum of pharmacologically active agents. dntb.gov.ua These include compounds with antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. dntb.gov.ua The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are themselves derivatives of pyrrolidine. wikipedia.org This natural precedent has inspired chemists to incorporate the pyrrolidine motif into synthetic drugs.
The versatility of the pyrrolidine scaffold is further demonstrated by its presence in a diverse range of bioactive compounds, as highlighted in the table below.
| Compound Class | Biological Activity | Reference |
| Pyrrolidine Alkaloids | Various, including antimicrobial and antioxidant | dntb.gov.ua |
| Polysubstituted Pyrrolidines | Enzyme inhibition (e.g., glycosidase, aldose reductase) | dntb.gov.ua |
| Spirooxindole Pyrrolidines | Antibacterial, Acetylcholinesterase inhibition | dntb.gov.ua |
| Pyrrolidine-Thiazole Derivatives | Antibacterial | dntb.gov.ua |
Importance of the 4-Chlorobenzyl Moiety in Pyrrolidine Derivatives
The attachment of a 4-chlorobenzyl group to the pyrrolidine nitrogen introduces a set of properties that can significantly enhance the biological activity and utility of the resulting molecule. The benzyl (B1604629) group itself can participate in π-π stacking interactions, which can be crucial for binding to biological targets. ebi.ac.uk The presence of a chlorine atom at the para position of the benzene (B151609) ring further modulates the electronic and lipophilic character of the molecule.
The 4-chlorobenzyl group is a common substituent in medicinal chemistry, often introduced to improve a compound's potency and pharmacokinetic profile. drugbank.com For instance, in a series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives, the presence of a 4-chlorophenyl group was noted in several of the most active compounds against E. coli DNA gyrase. dntb.gov.ua Similarly, a thiazole-pyrrolidine derivative containing a 4-chlorophenyl group showed notable anti-tuberculosis activity. dntb.gov.ua
The key attributes that the 4-chlorobenzyl moiety imparts to pyrrolidine derivatives are summarized in the following table:
| Feature | Contribution to Molecular Properties |
| Chlorine Atom | Modifies electronic properties, enhances lipophilicity, can participate in halogen bonding. |
| Benzyl Group | Provides a rigid scaffold, can engage in hydrophobic and π-stacking interactions. |
| Combined Moiety | Can improve binding affinity to target proteins and influence metabolic stability. |
Overview of 1-(4-Chlorobenzyl)pyrrolidine within Pyrrolidine Chemistry
This compound serves as a valuable building block and intermediate in the synthesis of more complex and pharmacologically active molecules. ontosight.ai Its structure combines the desirable features of the pyrrolidine ring with the modulating effects of the 4-chlorobenzyl group. While not typically an end-product in itself for therapeutic use, its role in the synthetic pathway to a variety of derivatives is critical.
The synthesis of this compound can be achieved through standard organic chemistry reactions, such as the nucleophilic substitution of 4-chlorobenzyl halides with pyrrolidine. ontosight.ai This straightforward accessibility makes it a readily available starting material for further chemical exploration.
The compound is a recognized chemical entity, listed in various chemical databases with identifiers such as ChemSpider ID 3165560 and a molecular formula of C₁₁H₁₄ClN. chemspider.com Its hydrochloride salt is also commercially available, indicating its utility in research and development. nih.govsigmaaldrich.com The significance of this compound lies in its role as a precursor to a range of derivatives that have been investigated for various biological activities. For example, it is a key structural component of more complex molecules designed as potential antiprotozoal agents and compounds targeting other biological pathways. ebi.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXGVIKZRKRLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 1 4 Chlorobenzyl Pyrrolidine and Its Derivatives
General Principles of SAR for Pyrrolidine (B122466) Derivatives
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug discovery. nih.gov Its significance is amplified by several key features: it allows for the exploration of pharmacophore space due to its sp3-hybridization, contributes to the molecule's stereochemistry, and provides increased three-dimensional coverage because of the ring's non-planarity, a phenomenon known as "pseudorotation". nih.gov The biological activity of pyrrolidine derivatives is profoundly influenced by the nature, position, and orientation of substituents on the pyrrolidine ring.
General principles of SAR for pyrrolidine derivatives highlight that:
Substituents on the ring can control and lock the conformation, which in turn affects pharmacological efficacy. nih.gov
The basicity of the nitrogen atom in the pyrrolidine ring is a key factor that can be modulated by substituents, particularly at the C-2 position. nih.gov
The stereochemistry of the carbon atoms is a significant feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding modes with target proteins. nih.gov
The introduction of electron-donating or electron-withdrawing groups can significantly alter the biological activity of the resulting derivatives. For instance, in a series of benzofuran (B130515) spiro-2-pyrrolidine derivatives, the introduction of electron-donating groups was found to be beneficial for their anticancer activity. mdpi.com
Role of the 4-Chlorobenzyl/Chlorophenyl Substituent in Receptor Binding Affinity and Biological Potency
Research has shown that the presence of a 4-chlorophenyl group can be advantageous for the biological activity of certain pyrrolidine derivatives. For example, in a study of N-benzoylthiourea-pyrrolidine derivatives, the compound containing a 4-chlorophenyl group demonstrated better antituberculosis activity than the reference drug, ethambutol. nih.gov Similarly, in a series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives designed as DNA gyrase inhibitors, three of the five most active molecules contained a 4-chlorophenyl group. nih.gov
The position of the chlorine atom on the phenyl ring is also critical. A study on pyrrolidine-2,5-dione derivatives revealed that 3,4-dichlorophenylpiperazines were active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests for anticonvulsant activity. nih.gov
The following table summarizes the activity of some pyrrolidine derivatives where the 4-chlorophenyl substituent is present:
| Compound Class | Target/Activity | Role of 4-Chlorophenyl Group |
| N-benzoylthiourea-pyrrolidine derivatives | Antituberculosis | Enhanced activity compared to reference |
| 1,2,4-oxadiazole pyrrolidine derivatives | DNA gyrase inhibition | Present in three of the five most active compounds |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | 3,4-dichlorophenylpiperazines showed broad activity |
Influence of Substituent Position and Stereochemistry on Molecular Interaction and Activity
The spatial arrangement of atoms and functional groups within a molecule, known as stereochemistry, is a fundamental determinant of its biological activity. solubilityofthings.com For pyrrolidine derivatives, both the position of substituents on the ring and their stereochemical orientation have a profound impact on molecular interactions and subsequent biological responses. nih.gov
The non-planar nature of the pyrrolidine ring allows for various puckered conformations, and the position of substituents can influence which conformation is favored. nih.gov This, in turn, dictates the three-dimensional shape of the molecule and its ability to fit into the binding site of a biological target. For example, SAR analysis of pyrrolidine-2,5-dione derivatives showed that the substituent at the 3-position of the pyrrolidine ring strongly affects anticonvulsant activity. nih.gov
Stereochemistry is particularly crucial because biological systems, such as enzymes and receptors, are chiral and can differentiate between stereoisomers. acs.org This can lead to one enantiomer (a non-superimposable mirror image) having a desired therapeutic effect while the other may be inactive or even cause adverse effects. acs.orgmdpi.com In the context of pyrrolidine derivatives, the stereogenicity of the carbon atoms allows for the existence of multiple stereoisomers, each with a potentially unique biological profile. nih.gov The spatial orientation of substituents can lead to different binding modes with enantioselective proteins, thereby influencing the drug candidate's biological profile. nih.gov
Studies on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme revealed that modifications of stereochemistry had varying effects on their inhibitory properties. nih.gov This underscores the importance of controlling stereochemistry during the synthesis of chiral pyrrolidine derivatives to achieve the desired biological activity. nih.gov
Rational Design Principles for Modulating Biological Activity
Rational drug design aims to develop new medications based on a thorough understanding of the biological target and the principles of molecular interactions. For 1-(4-chlorobenzyl)pyrrolidine and its derivatives, several rational design principles can be applied to modulate their biological activity.
Scaffold Hopping: This approach involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent one. A study on Mps1 inhibitors utilized a scaffold hopping approach to design a new class of inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure, leading to a potent compound. nih.gov
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, it can be used to design molecules that fit precisely into the active site. This often involves computational methods like molecular docking to predict the binding affinity and orientation of potential drug candidates. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to design new molecules that incorporate these key features.
Modulation of Physicochemical Properties: The biological activity of a compound can be fine-tuned by altering its physicochemical properties, such as lipophilicity, electronic character, and steric parameters. For instance, the introduction of different substituents on the pyrrolidine ring or the phenyl ring can modulate these properties. A theoretical study on the reaction of substituted thiophenes with pyrrolidine established linear correlations between the Gibbs free energy barrier and electrophilicity parameters, providing a method to predict reactivity. nih.gov
The following table outlines some rational design strategies and their potential outcomes for pyrrolidine derivatives:
| Design Principle | Strategy | Potential Outcome |
| Scaffold Hopping | Replace pyrrolidine with another heterocyclic ring | Discovery of novel active compounds with different core structures |
| Structure-Based Design | Use receptor crystal structure to guide ligand design | Improved binding affinity and selectivity |
| Pharmacophore Modeling | Identify and mimic key interaction points | Design of new molecules with similar or enhanced activity |
| Physicochemical Modulation | Introduce various substituents | Optimization of potency, selectivity, and pharmacokinetic properties |
Biological Activities and Molecular Mechanisms of Pyrrolidine Compounds Containing 4 Chlorobenzyl/phenyl Scaffolds
Receptor Interactions and Modulation
Pyrrolidine (B122466) derivatives containing 4-chlorobenzyl or 4-chlorophenyl groups have been investigated for their ability to interact with and modulate the activity of several important receptor families.
Histamine (B1213489) Receptor Antagonism (H1, H3)
Histamine receptors, particularly the H1 and H3 subtypes, are crucial targets in the development of treatments for allergies and neurological disorders, respectively. nih.govnih.gov While direct studies on 1-(4-chlorobenzyl)pyrrolidine are not extensively available, research on related pyrrolidine structures highlights their potential as histamine receptor antagonists.
First-generation H1 antagonists are known to cross the blood-brain barrier and can cause sedation. nih.gov Second-generation antagonists are designed to have reduced central nervous system penetration. nih.gov The development of selective H3 receptor antagonists is a key area of research for treating conditions like Alzheimer's disease, as they can modulate the release of various neurotransmitters in the brain. nih.gov For instance, a series of piperidine-based H3 receptor ligands were developed, with some compounds showing high affinity in the nanomolar range. ebi.ac.uk Another study detailed novel substituted pyrrolidines as high-affinity histamine H3 receptor antagonists that can penetrate the central nervous system. ebi.ac.uk
Dopamine (B1211576) and Serotonin (B10506) Receptor Binding
Dopamine and serotonin receptors are critical in the regulation of mood, cognition, and motor functions. biorxiv.orgnih.gov The 4-chlorophenyl group is a common feature in ligands designed for these receptors. mdpi.com
Research into pyrovalerone analogs, which feature a pyrrolidine ring, has shown that these compounds can be potent inhibitors of the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET), with less activity at the serotonin transporter (SERT). researchgate.net For example, the 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one analog demonstrated significant inhibitory potency. researchgate.net
Chemokine Receptor Antagonism (e.g., CXCR4)
The chemokine receptor CXCR4 and its ligand CXCL12 play a significant role in cancer metastasis and HIV entry into cells, making it a prime target for therapeutic intervention. Pyrrolidine-based scaffolds have been successfully utilized to develop potent CXCR4 antagonists.
A notable example is a series of (S)-pyrrolidines, where one compound with a 3-methyl substituent showed an excellent binding affinity to the CXCR4 receptor with an IC50 value of 79 nM. nih.gov This compound also effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM. nih.gov Further structural optimization of pyrrolidine-based antagonists has led to the identification of compounds with significant anti-tumor metastatic activity in vivo. nih.gov
Other Receptor Modulations
Beyond the well-studied histamine, dopamine, and serotonin systems, pyrrolidine compounds with a 4-chlorobenzyl moiety have shown activity at other receptors. One such area is the inhibition of Protein Kinase B (PKB), also known as Akt. A compound identified as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine has been reported as a potent, ATP-competitive inhibitor of PKBβ. This compound exhibited a 28-fold selectivity for PKB over the related kinase PKA. The 4-chlorophenyl ring of this inhibitor was found to be located in a lipophilic pocket of the enzyme's active site.
Enzyme Inhibition and Functional Modulation Profiling
In addition to receptor interactions, pyrrolidine compounds containing the 4-chlorobenzyl/phenyl scaffold have been evaluated as inhibitors of key enzymes involved in disease processes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with existing DNA repair defects. nih.gov
A series of benzimidazole (B57391) carboxamide derivatives incorporating a pyrrolidine ring and a 4-chlorophenyl group have been synthesized and evaluated as PARP inhibitors. Two compounds from this series, 5cj and 5cp, demonstrated potent inhibition of both PARP-1 and PARP-2 with IC50 values of approximately 4 nM, which is comparable to the reference drug veliparib. biorxiv.org These compounds also showed cytotoxic activity against MDA-MB-436 and CAPAN-1 cancer cell lines. biorxiv.org
DNA Gyrase and Topoisomerase IV Inhibition
DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology, making them prime targets for antibacterial agents. researchgate.netnih.gov Several pyrrolidine derivatives incorporating a 4-chlorophenyl group have been identified as potent inhibitors of these enzymes.
In a recent study, a series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were synthesized and evaluated for their antibacterial properties. nih.gov Notably, compounds that included a 4-chlorophenyl substituent on the pyrrolidine ring demonstrated significant inhibition of E. coli DNA gyrase. For instance, compound 22c , featuring a 4-chlorophenyl group on the pyrrolidine ring, was a potent inhibitor of E. coli DNA gyrase with a half-maximal inhibitory concentration (IC₅₀) of 120 ± 10 nM, comparable to the standard inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). nih.gov This same compound also showed superior activity against E. coli and S. aureus topoisomerase IV (IC₅₀ values of 3.07 µM and 8.2 µM, respectively) when compared to the reference drug. nih.gov The presence of the 4-chlorophenyl group was a common feature among the most active molecules in the series. nih.gov
Table 1: Inhibition of DNA Gyrase and Topoisomerase IV by 4-Chlorophenyl-Pyrrolidine Derivatives
| Compound | Target Enzyme | Organism | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 22b | DNA Gyrase | E. coli | 210 ± 20 | nih.gov |
| Compound 22c | DNA Gyrase | E. coli | 120 ± 10 | nih.gov |
| Compound 22d | DNA Gyrase | E. coli | 250 ± 20 | nih.gov |
| Novobiocin (Standard) | DNA Gyrase | E. coli | 170 | nih.gov |
Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition
Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). nih.govacs.org It is the primary target for the frontline anti-TB drug isoniazid. nih.gov Research has identified pyrrolidine-containing scaffolds as effective direct inhibitors of InhA, which is significant for overcoming resistance mechanisms associated with prodrugs like isoniazid. nih.gov
Table 2: Antitubercular Activity of a 4-Chlorophenyl-Pyrrolidine Derivative
| Compound | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 33e | Mycobacterium tuberculosis | 1.95 | nih.gov |
| Ethambutol (Reference) | Mycobacterium tuberculosis | 5 - 10 | nih.gov |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which enhances insulin (B600854) secretion and improves glucose homeostasis. nih.govnih.gov Pyrrolidine-based structures are recognized as effective DPP-IV inhibitors. google.com
Research into pyrrolidine sulfonamide derivatives has shown their potential as DPP-IV inhibitors. nih.gov While specific data for a 4-chlorobenzyl derivative was not detailed, a related compound with a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole pyrrolidine scaffold, compound 23d , demonstrated the best inhibition against the DPP-IV enzyme in its series, with an IC₅₀ value of 11.32 ± 1.59 μM. researchgate.netmdpi.com This highlights the potential of halogenated phenyl groups on the pyrrolidine framework for DPP-IV inhibition.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. google.com Inhibiting AChE is a primary strategy for treating the symptoms of Alzheimer's disease. google.com
Studies on spirooxindole pyrrolidine derivatives have revealed their potency as AChE inhibitors. nih.gov One of the most effective compounds, 45a , features a chlorine atom on the spiro-indoline ring and a benzyl (B1604629) group, fitting the 4-chlorophenyl/benzyl scaffold theme. This compound showed very strong inhibition of the AChE enzyme at 94.66% ± 3.26%, which was significantly higher than other derivatives in the same study and comparable to the reference drug tacrine. nih.gov
Table 3: Acetylcholinesterase (AChE) Inhibition by a Chloro-Substituted Spirooxindole Pyrrolidine Derivative
| Compound | % Inhibition of AChE | Reference |
|---|---|---|
| Compound 45a | 94.66 ± 3.26% | nih.gov |
| Tacrine (Reference) | Not specified in text | nih.gov |
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition
EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cell proliferation and angiogenesis (the formation of new blood vessels), respectively. nih.gov They are important targets in cancer therapy.
The introduction of a 4-chlorophenyl ring into pyrrolidin-1-yl derivatives has been shown to result in efficient VEGFR-2 inhibitory activity. acs.org A specific compound, 4-((2-((4-Chloro-3-((((2S)-1-methyl-2-pyrrolidinyl)methyl)oxy)-phenyl)amino)-1,3-benzoxazol-5-yl)oxy)-N-methyl-2-pyridinecarboxamide , was identified as a potent and selective VEGFR-2 inhibitor with an IC₅₀ of 28 nM. mdpi.com This molecule contains both the pyrrolidine and 4-chlorophenyl substructures, demonstrating their importance in achieving high-affinity binding to the kinase. mdpi.com
For EGFR, pyrrolidine-containing scaffolds, such as in pyrrolopyrimidines, are known to be effective against mutant forms of the enzyme, highlighting the structural importance of the pyrrolidine ring in designing selective EGFR inhibitors. acs.org
Table 4: VEGFR-2 Inhibition by a 4-Chlorophenyl-Pyrrolidine Compound
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-((2-((4-Chloro-3-((((2S)-1-methyl-2-pyrrolidinyl)methyl)oxy)-phenyl)amino)-1,3-benzoxazol-5-yl)oxy)-N-methyl-2-pyridinecarboxamide | VEGFR-2 | 28 | mdpi.com |
Autotaxin Enzyme Inhibition
Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in pathological processes like cancer, fibrosis, and inflammation. nih.govnih.gov Therefore, ATX is a significant therapeutic target.
Research has led to the development of pyrrolidinone and pyrrolidine derivatives as ATX inhibitors. nih.govnih.gov A patent for autotaxin inhibitors includes the compound N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-[4-[(tetrahydropyran-4-ylamino)methyl]phenyl]pyrrolidine-3-carboxamide , which explicitly combines a 4-chlorophenyl group with a pyrrolidine core, demonstrating the utility of this scaffold in targeting the ATX enzyme. mdpi.com
Calcium Channel (e.g., Cav1.2 L-type) Modulation
Voltage-gated calcium channels, particularly the L-type (Cav1.2), are critical in cardiovascular function, and their modulation is key to treating conditions like hypertension. nih.gov
A specific pyrrolidine derivative, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine , has been identified as a blocker of cardiovascular L-type calcium channels. acs.orgnih.gov This compound, which features a 4-chlorophenyl group attached to a sulfonyl-pyrrolidine scaffold, was shown to bind to the diltiazem (B1670644) site of the channel. nih.gov Furthermore, another compound, N-(4-((4-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide , was found to significantly inhibit the Cav1.2 (L-type) calcium channel, with an inhibition rate of 85% at a 100 µM concentration. Additionally, 3-[1-(4-Chlorobenzyl)-4-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl]-2-methoxypyridine has been patented as an N-type calcium channel modulator. These findings confirm that the 4-chlorobenzyl/phenyl pyrrolidine scaffold is a viable framework for developing novel calcium channel modulators.
Table 5: Calcium Channel Inhibition by 4-Chlorobenzyl/phenyl Pyrrolidine Derivatives
| Compound | Target Channel | Activity | Reference |
|---|---|---|---|
| 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine | L-type (Cav1.2) | Channel Blocker | acs.orgnih.gov |
| N-(4-((4-chlorobenzyl)oxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide | L-type (Cav1.2) | 85% inhibition at 100 µM | |
| 3-[1-(4-Chlorobenzyl)-4-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl]-2-methoxypyridine | N-type | Channel Modulator |
Beta-Lactamase Affinity
Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. nih.govnih.gov The increasing prevalence of antibiotic resistance has made the development of β-lactamase inhibitors a critical area of research. maxwellsci.com
While direct studies on the beta-lactamase affinity of "this compound" are not extensively detailed in the provided context, the broader class of pyrrolidine-containing compounds has been investigated for their potential to interact with these resistance enzymes. For instance, some plasmid-mediated AmpC β-lactamases have been purified using affinity chromatography with 3-aminophenyl boronic acid, which acts as a competitive inhibitor. nih.gov This suggests that molecules with similar structural features might exhibit affinity for the active site of these enzymes. The investigation of pyrrolidine derivatives as potential β-lactamase inhibitors is an ongoing area of research aimed at combating bacterial resistance. nih.govnih.gov
VHL-HIF1α Interaction Inhibition
The von Hippel-Lindau (VHL) protein is an E3 ubiquitin ligase that plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation. nih.gov Under normal oxygen conditions, VHL recognizes and binds to HIF-1α, leading to its ubiquitination and subsequent destruction. However, in hypoxic conditions, this interaction is inhibited, allowing HIF-1α to accumulate and activate genes involved in processes like angiogenesis and glucose metabolism, which can contribute to tumor growth. nih.gov
Inhibiting the VHL-HIF1α interaction has emerged as a promising strategy in cancer therapy. nih.gov While specific data on "this compound" as a VHL-HIF1α interaction inhibitor is not available in the provided results, the development of small-molecule inhibitors targeting this protein-protein interaction is an active field of research. These inhibitors aim to disrupt the binding of VHL to HIF-1α, thereby preventing the downstream effects of HIF-1α stabilization. nih.gov
Cyclooxygenase (COX-1, COX-2) Enzyme Interaction
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. nih.govyoutube.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the stomach lining and promoting platelet aggregation. youtube.comnih.gov In contrast, COX-2 is typically induced during inflammation and is a key mediator of pain and fever. nih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions. youtube.com This has led to the development of COX-2 selective inhibitors. nih.gov The interaction of inhibitors with the COX active site can occur through various mechanisms, including the chelation of polar or negatively charged groups by amino acid residues like Tyr-385 and Ser-530. researchgate.net For example, the carboxylate group of the NSAID diclofenac (B195802) has been shown to bind to Tyr-385 and Ser-530 in the COX-2 active site. researchgate.net
Some pyrrolidone derivatives have been investigated for their anti-inflammatory effects, which may be mediated through the inhibition of COX enzymes. mdpi.com The 4-chlorophenyl moiety is a common feature in some COX inhibitors, suggesting that compounds like "this compound" could potentially interact with these enzymes. However, specific studies detailing this interaction are needed to confirm any inhibitory activity.
Mcl-1 Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. nih.govnih.gov These proteins are crucial regulators of the intrinsic pathway of apoptosis, and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. nih.govresearchgate.net Mcl-1 functions by binding to and sequestering pro-apoptotic proteins, thereby preventing the initiation of cell death. mdpi.com
Targeting Mcl-1 has become a significant focus in the development of new anticancer drugs. nih.govresearchgate.net A series of pyrrolidine derivatives have been developed as potent Mcl-1 inhibitors. nih.gov One such study reported a pyrrolidine derivative (compound 21) with a Ki value of 0.53μM, demonstrating significant inhibitory activity against Mcl-1. nih.gov This compound also showed antiproliferative activity against MDA-MB-231 and PC-3 cancer cells. nih.gov The development of selective Mcl-1 inhibitors like S63845 has shown promise in preclinical studies for various hematological malignancies and solid tumors. mdpi.combiorxiv.org The combination of Mcl-1 inhibitors with other anticancer agents is also being explored to enhance therapeutic efficacy. nih.govbiorxiv.org
Broad-Spectrum Biological Research Areas
Antimicrobial Activity (Antibacterial, Antimycobacterial, Antifungal) Investigations
Pyrrolidine-containing compounds have demonstrated a wide range of antimicrobial activities. The incorporation of a 4-chlorophenyl group into these structures has been noted in several studies investigating their potential as antimicrobial agents.
In the realm of antibacterial research, various pyrrolidine derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For instance, certain 1,2,4-oxadiazole pyrrolidine derivatives containing a 4-chlorophenyl group have shown inhibitory activity against E. coli DNA gyrase. nih.gov Another study highlighted a thiazole-based pyrrolidine derivative that exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com The structural features of bacteria, particularly the outer membrane of Gram-negative bacteria, can influence the effectiveness of these compounds. biointerfaceresearch.com
Regarding antimycobacterial activity, a pyrrolidine derivative containing a 4-chlorophenyl group (compound 33e) showed promising anti-TB activity against Mycobacterium tuberculosis, with a MIC value of 1.95 μg/mL, which was better than the reference drug ethambutol. nih.gov
In the area of antifungal research, spirooxindole pyrrolidine hybrids have been evaluated for their activity against clinically isolated fungal strains. nih.gov One compound, containing a 2-chloro substitution, was found to be particularly active against Candida albicans with a MIC value of 4 μg/mL. nih.gov
The following table summarizes the antimicrobial activities of some pyrrolidine derivatives containing a 4-chlorophenyl scaffold:
| Compound Type | Target Organism(s) | Observed Activity | Reference |
| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | Inhibition at nanomolar concentrations | nih.gov |
| Thiazole-based pyrrolidine derivative | S. aureus, B. cereus | Antibacterial activity | biointerfaceresearch.com |
| Pyrrolidine derivative (compound 33e) | M. tuberculosis | MIC: 1.95 μg/mL | nih.gov |
| Spirooxindole pyrrolidine hybrid | C. albicans | MIC: 4 μg/mL | nih.gov |
Anticancer Research
The pyrrolidine scaffold is a key feature in many compounds investigated for their anticancer properties. nih.govnih.gov The inclusion of a 4-chlorobenzyl or 4-chlorophenyl group has been a strategy in the design of novel anticancer agents.
Several studies have reported on the synthesis and evaluation of pyrrolidine derivatives against various cancer cell lines. nih.govnih.gov For example, spiropyrrolidine-thiazolo-oxindole derivatives with a 2,4-dichlorophenyl substitution have demonstrated significant activity against the HepG2 human liver cancer cell line. nih.gov Another study focused on pyrimidodiazepines containing a 2-chloro-4-anilinoquinazoline fragment, which showed growth inhibition in colon cancer cell lines. nih.gov
The mechanism of action for these anticancer compounds can be diverse. Some pyrrolidine derivatives act as Mcl-1 inhibitors, inducing apoptosis in cancer cells. nih.gov Others may target different pathways crucial for cancer cell survival and proliferation. mdpi.com It is noteworthy that some of these compounds have shown selectivity, being more toxic to cancer cells than to non-cancerous cell lines. nih.gov
The following table highlights some research findings on the anticancer activity of pyrrolidine compounds with a 4-chlorophenyl/benzyl moiety:
| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |
| Pyrrolidine derivative (Mcl-1 inhibitor) | MDA-MB-231, PC-3 | Antiproliferative activity | nih.gov |
| Spiropyrrolidine-thiazolo-oxindole derivative | HepG2 | IC50: 0.85 ± 0.20 μg/mL | nih.gov |
| Pyrimidodiazepine derivative | HCT-116, HCT-15, SW-620 (colon cancer) | Strong growth inhibition | nih.gov |
Antiviral Activity Investigations
The pyrrolidine ring is a recognized scaffold in the development of antiviral agents. nih.govfrontiersin.org Research into related structures containing the 4-chlorophenyl group has identified notable antiviral properties. For instance, a series of novel 1,4-pentadien-3-one (B1670793) derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety with a 4-chlorophenyl substituent has been synthesized and evaluated. mdpi.com Several of these compounds demonstrated significant in vivo antiviral activity against both Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). mdpi.com
Specifically, in assays against TMV, compounds featuring the 4-chlorophenyl group showed curative, protective, and inactivating activities that were in some cases superior to the reference drug, ribavirin (B1680618). mdpi.com Similarly, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and tested for their antiviral capabilities. nih.govresearchgate.net Two compounds from this series, in particular, exhibited inhibitory activity against the Tobacco Mosaic Virus. nih.govresearchgate.net These findings underscore the importance of the 4-chlorophenyl group in conferring antiviral properties to various heterocyclic structures.
Table 1: Antiviral Activity of Selected 4-Chlorophenyl Derivatives
| Compound Type | Virus | Activity Noted | Reference |
|---|---|---|---|
| 1,4-Pentadien-3-one derivative with 4-chlorophenyl | Tobacco Mosaic Virus (TMV) | Curative, protection, and inactivation activity superior to ribavirin for some derivatives. | mdpi.com |
| 1,4-Pentadien-3-one derivative with 4-chlorophenyl | Cucumber Mosaic Virus (CMV) | Remarkable curative activity for some derivatives, better than ribavirin. | mdpi.com |
Anti-inflammatory Research
The pyrrolidine scaffold and its derivatives are known to be present in compounds with anti-inflammatory activity. nih.govfrontiersin.org The mechanism for some of these, such as the non-steroidal anti-inflammatory drug (NSAID) Tolmetin, involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for prostaglandin (B15479496) production. nih.gov
Investigations into pyrrolizine derivatives, which contain a fused pyrrolidine ring system, have identified them as potent dual or selective inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. dntb.gov.ua Furthermore, studies on other heterocyclic systems have highlighted the contribution of the 4-chlorophenyl group to anti-inflammatory effects. Research on pyrazole (B372694) derivatives showed that compounds containing a 4-chlorophenyl moiety exhibited notable anti-inflammatory and analgesic properties. thieme-connect.com This suggests that the combination of a pyrrolidine-like core with a 4-chlorophenyl substituent could be a promising strategy for developing new anti-inflammatory agents.
Anticonvulsant Activity Research
The pyrrolidine scaffold, particularly in the form of pyrrolidine-2,5-dione, is a key pharmacophore for anticonvulsant activity. nih.gov Extensive research has been conducted on derivatives that combine this ring with a chlorophenyl substituent, yielding compounds with significant efficacy in preclinical seizure models.
A study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed potent anticonvulsant properties. mdpi.com The most active compound from this series, which featured a 2-chlorophenyl group, demonstrated robust protection in the maximal electroshock (MES) and the psychomotor 6 Hz seizure tests. mdpi.com The presence of an electron-withdrawing group, such as chlorine, on the phenyl ring at position 3 of the pyrrolidine-2,5-dione ring has been a consistent feature in many active compounds. mdpi.com
Another investigation into 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides also identified compounds with broad-spectrum anticonvulsant activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz models. mdpi.com The structure-activity relationship (SAR) in these series often points to the beneficial role of halogen substitutions on the phenyl ring. slideshare.net
Table 2: Anticonvulsant Activity of Selected Chlorophenyl-Pyrrolidine-2,5-dione Derivatives
| Compound Series | Seizure Model | Key Findings | Reference |
|---|---|---|---|
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES test | Showed a beneficial ED₅₀ value, more potent than the reference drug valproic acid. | mdpi.com |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | 6 Hz test | Demonstrated a protective index significantly better than valproic acid. | mdpi.com |
Antioxidant Activity Investigations
Pyrrolidine derivatives have been explored for their antioxidant capabilities. nih.gov In one study, a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative was synthesized and screened for various biological activities, including antioxidant effects. nih.govfrontiersin.org
Further research into dithiocarbamic flavanones highlighted that among the various derivatives tested, those incorporating a pyrrolidinyl moiety were found to be among the most active antioxidants. mdpi.com These studies evaluated the compounds' ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), with the pyrrolidinyl-containing molecules showing significant efficacy. mdpi.com The structure-activity relationship in this class of compounds indicated that the nature of the amine moiety, including the pyrrolidine ring, played a crucial role in the observed antioxidant properties. mdpi.com
Table 3: Antioxidant Activity of Pyrrolidinyl-Containing Compounds
| Compound Class | Assay | Activity Noted | Reference |
|---|---|---|---|
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Activity Screening | Showed antioxidant activity. | nih.govfrontiersin.org |
| Dithiocarbamic flavanones with pyrrolidinyl moiety | DPPH radical scavenging | Found to be among the most active derivatives. | mdpi.com |
Anthelmintic Activity Studies
The development of new anthelmintic agents is a critical area of research, and compounds containing pyrrolidine and 4-chlorophenyl scaffolds have shown promise. Pyrrolidine oxadiazoles (B1248032) have been specifically designed and synthesized as potential new drug candidates to combat parasitic roundworms like Haemonchus contortus, which have developed resistance to existing drugs. nih.govfrontiersin.org
In other research focusing on 1,2,4-triazole (B32235) derivatives, the strongest anthelmintic activity against the earthworm Pheritima posthuma was observed in derivatives that possessed either a 2,4-dichlorophenyl or a 4-chlorophenyl moiety. mdpi.com This highlights the importance of the chlorophenyl group in this context. The benzimidazole scaffold, which is structurally related to some of the studied compounds, is a key component of established anthelmintic drugs like albendazole (B1665689) and mebendazole. nih.gov
Mechanistic Aspects of Analgesic Activity
Compounds containing the pyrrolidine and 4-chlorophenyl scaffolds have demonstrated significant analgesic activity, and some studies have explored their mechanisms of action.
Research on a series of N₂-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones, which feature a pyrrole-based ring system, identified them as potent analgesic agents. nih.gov In the 'hot plate' test, which measures central analgesic effects, some of these compounds were highly effective. Subsequent radioligand binding assays revealed that one of the most active compounds exhibited an affinity for μ-opioid receptors, suggesting this as a potential mechanism for its analgesic action. nih.gov
In a different study, new 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were found to possess antinociceptive activity in a formalin model of tonic pain. mdpi.com Further investigation into the most active compound suggested that its mechanism of action likely involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com This indicates that compounds from this class may exert their analgesic effects through modulation of ion channels rather than opioid pathways.
Mechanistic Aspects of Sedative Activity
The pyrrolidine ring is a core component of various compounds that act on the central nervous system, including some with sedative properties. drugbank.com For example, certain antihistamines that contain a pyrrolidine ring are known to have sedative effects. drugbank.com
More specific mechanistic insights come from research on novel annulated pyrrolo thieme-connect.comdrugbank.combenzodiazepines. These compounds, which integrate a pyrrolidine ring into a larger benzodiazepine (B76468) framework, were evaluated for their anticonvulsant, sedative, and anxiolytic activities. One of the lead compounds from this series was found to augment the duration of sleeping time induced by pentobarbital. The researchers proposed that the mechanism of action for this compound could be similar to that of diazepam, acting via benzodiazepine receptors. nih.gov
Advanced Research Perspectives and Unexplored Avenues for 1 4 Chlorobenzyl Pyrrolidine
Design and Synthesis of Novel Pyrrolidine (B122466) Architectures with 4-Chlorobenzyl Components
The synthesis of novel pyrrolidine-based compounds is a cornerstone of medicinal chemistry, owing to the scaffold's prevalence in numerous biologically active molecules. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional structure that is advantageous for exploring pharmacophore space compared to its aromatic counterpart, pyrrole. nih.gov The design of new architectures involving the 1-(4-chlorobenzyl)pyrrolidine core generally follows two main synthetic strategies: the construction of the pyrrolidine ring from acyclic or different cyclic precursors, or the functionalization of a pre-existing pyrrolidine ring, such as L-proline. nih.gov
In the first approach, multi-component reactions are often employed to construct the pyrrolidine skeleton, allowing for the introduction of diverse substituents in a single step. For instance, a one-pot three-component reaction could be envisioned to combine an amine, an aldehyde (like 4-chlorobenzaldehyde), and a dienophile to build the heterocyclic core. The second, and more common, approach involves using commercially available pyrrolidine derivatives, like proline. The 4-chlorobenzyl group can be introduced via N-alkylation of the pyrrolidine nitrogen using 4-chlorobenzyl chloride. Subsequent modifications can then be made to other positions on the ring, for example, at the C2 carboxylic acid group of proline, to generate a library of analogs.
A critical aspect in the synthesis of these architectures is the control of stereochemistry. The pyrrolidine ring contains multiple stereocenters, and the spatial orientation of substituents can drastically alter the biological activity and binding mode to target proteins. nih.gov Synthetic strategies must therefore be designed to produce specific stereoisomers to properly investigate structure-activity relationships (SAR). The non-planar nature of the pyrrolidine ring leads to a phenomenon known as "pseudorotation," resulting in envelope conformations (Cγ-exo and Cγ-endo) that are influenced by the electronic properties of its substituents. nih.gov This conformational flexibility is a key feature that medicinal chemists leverage when designing new drugs.
| Synthetic Strategy | Description | Key Considerations |
| Ring Construction | Building the pyrrolidine ring from acyclic or other cyclic precursors, often via multi-component reactions. | Allows for high diversity; control of regioselectivity and stereoselectivity can be challenging. |
| Functionalization | Modifying a pre-formed pyrrolidine scaffold, such as L-proline or pyrrolidine-2-one. | More straightforward for targeted modifications; starting material availability is key. |
| Stereoselective Synthesis | Employing chiral catalysts or auxiliaries to produce specific enantiomers or diastereomers. | Crucial for defining SAR and optimizing interaction with chiral biological targets like proteins. |
Elucidation of Molecular Mechanisms Beyond Primary Binding Studies
While initial studies might focus on the primary binding affinity of this compound to a specific biological target, a deeper understanding requires elucidating its broader molecular mechanisms. Pyrrolidine-containing compounds are known to exhibit a wide range of biological activities by interacting with various target classes beyond simple receptor antagonism or agonism. nih.gov
For example, many pyrrolidine derivatives function as enzyme inhibitors. nih.gov Depending on the other functional groups attached to the scaffold, analogs of this compound could be designed to inhibit key enzymes implicated in disease. Examples from the broader class of pyrrolidine compounds include angiotensin-converting enzyme (ACE) inhibitors like Ramipril, which controls blood pressure, and cyclooxygenase (COX) inhibitors, which have anti-inflammatory effects. nih.gov Furthermore, derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. nih.gov
The mechanism of action is intimately linked to the three-dimensional structure and conformational dynamics of the molecule. The puckering of the pyrrolidine ring, controlled by its substituents, dictates how the molecule fits into a binding pocket and interacts with key amino acid residues. nih.gov The 4-chlorobenzyl group itself plays a significant role, potentially engaging in hydrophobic or halogen-bonding interactions within the target protein. Elucidating these mechanisms involves a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling to understand how the compound influences the conformational state and function of its target protein(s) at a molecular level.
Development of Sophisticated Analogs for Specific Target Selectivity and Polypharmacology
A major goal in modern drug discovery is the development of compounds with a precisely tailored activity profile. This can mean achieving high selectivity for a single target to minimize off-target effects, or intentionally designing compounds that interact with multiple targets (polypharmacology) to achieve a synergistic therapeutic effect, particularly in complex diseases like cancer.
The development of sophisticated analogs of this compound would leverage this concept. Target-specific selectivity can be broken down into two components: the compound's potency against the intended target (absolute potency) and its potency against other potential targets (relative potency). researchgate.net A highly selective compound exhibits high absolute potency and low relative potency against a panel of other related targets. Medicinal chemists can systematically modify the this compound scaffold—for instance, by altering substituents on the pyrrolidine ring or the phenyl ring—to optimize these two parameters simultaneously. researchgate.net
Conversely, a polypharmacological approach might seek to create analogs that potently inhibit several related targets, such as multiple receptor tyrosine kinases involved in tumor growth. nih.gov This strategy can be more effective than inhibiting a single pathway, which can be bypassed by resistance mechanisms. nih.gov Designing for polypharmacology requires a deep understanding of the target families and the subtle structural features of the compound that govern its binding profile across multiple proteins.
| Design Strategy | Objective | Approach | Example Target Class |
| Target Selectivity | Maximize potency for a single biological target while minimizing activity against all other targets. | Systematically modify the scaffold to enhance interactions with the desired target and disrupt interactions with off-targets. | Specific kinase isoform, specific receptor subtype. |
| Polypharmacology | Achieve a desired profile of activity against multiple specific targets. | Design the molecule to fit within the binding sites of several related proteins. | Multiple receptor tyrosine kinases (e.g., VEGFR, EGFR). nih.gov |
Application of Advanced Computational Methods in Compound Design and Discovery
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For a scaffold like this compound, computational methods can be applied at every stage of the design cycle.
Structure-based drug design (SBDD) is used when the three-dimensional structure of the biological target is known. Methods like molecular docking can predict the binding pose and affinity of novel analogs of this compound within the target's active site. This allows chemists to prioritize which compounds to synthesize. If an experimental structure is unavailable, a homology model can often be built based on the structure of a related protein. nih.gov
Ligand-based drug design (LBDD) is employed when the target structure is unknown but a set of molecules with known activity exists. Techniques like quantitative structure-activity relationship (QSAR) modeling can build mathematical models that correlate structural features of the molecules with their biological activity, guiding the design of more potent compounds. nih.gov
Furthermore, computational methods are crucial for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs. By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicity early in the discovery process, CADD helps to reduce the high attrition rates associated with drug development. nih.gov
Utility as Chemical Biology Tools
Beyond direct therapeutic applications, compounds like this compound can serve as valuable chemical biology tools to probe biological systems. A chemical biology tool is a molecule designed not as a drug, but as a probe to study the function of a specific protein or pathway. sigmaaldrich.com
The this compound scaffold could be elaborated to create such tools. For example, by incorporating a reactive group (a "warhead"), an analog could be designed as an irreversible inhibitor that covalently binds to its target protein. This allows for durable target inhibition and can be used to identify the target protein in complex biological samples. sigmaaldrich.com
Alternatively, the scaffold could be appended with a fluorescent dye or a biotin (B1667282) tag. A fluorescent probe would allow researchers to visualize the subcellular localization of the target protein using microscopy. A biotinylated probe could be used in affinity purification experiments to pull down the target protein and its binding partners, helping to map out protein interaction networks. sigmaaldrich.com Finally, the scaffold could be incorporated into a DNA-encoded library (DEL), where vast numbers of related compounds are each tagged with a unique DNA barcode, enabling the rapid screening of millions of molecules to identify new binders for a protein of interest. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chlorobenzyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 4-chlorobenzyl chloride with pyrrolidine derivatives in ethanol using anhydrous potassium carbonate as a base yields the product after purification . Alternative routes employ titanium or magnesium-based catalysts (e.g., Ti(O-iPr)₄/EtMgBr) to facilitate carbocyclization of allylpropargyl amines, achieving yields up to 85% . Reaction duration, solvent polarity, and stoichiometric ratios of reagents significantly affect yield and purity.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals include aromatic protons at δ 7.23–7.30 ppm (4H, m), benzylic CH₂ at δ 3.55 ppm (s), and pyrrolidine protons at δ 2.47–2.45 ppm (m) and 1.77–1.74 ppm (m) in CDCl₃ . Infrared (IR) spectroscopy identifies functional groups, such as C–Cl stretches at 781 cm⁻¹ and carbonyl vibrations (if present) near 1700 cm⁻¹ . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 196.08874 for [M+H]⁺) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer: Column chromatography using silica gel with hexane/ethyl acetate (3:1 v/v) is widely employed for high-purity isolation (>95% yield) . For crystalline derivatives, recrystallization from ethanol or diethyl ether/isopropyl alcohol mixtures removes impurities . Flash chromatography is preferred for thermally sensitive intermediates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound derivatives in drug discovery?
- Methodological Answer: Density Functional Theory (DFT) calculations assess electron distribution and reactive sites, such as the chlorobenzyl group’s electrophilic aromatic substitution potential. Molecular docking studies (e.g., with H1R receptors) evaluate binding affinities by analyzing interactions between the pyrrolidine nitrogen and receptor active sites . These models guide structural modifications, such as introducing electron-withdrawing groups to enhance stability .
Q. How do structural modifications influence the pharmacological activity of this compound analogs?
- Methodological Answer: Substituting the pyrrolidine ring with carboxamide or naphthyridine groups (e.g., 1,8-naphthyridin-4(1H)-one derivatives) enhances H1R antagonism by improving hydrogen bonding with histidine residues in the receptor pocket . Replacing the 4-chlorobenzyl group with bulkier substituents (e.g., 4-bromobenzyl) alters lipophilicity, affecting blood-brain barrier penetration . Bioisosteric replacements (e.g., piperazine instead of pyrrolidine) modulate selectivity for CNS targets .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Methodological Answer: Discrepancies in NMR chemical shifts (e.g., aromatic proton signals varying by ±0.1 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Cross-referencing IR and HRMS data ensures consistency . For ambiguous cases, X-ray crystallography of derivatives (e.g., Boc-protected analogs) provides definitive structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
